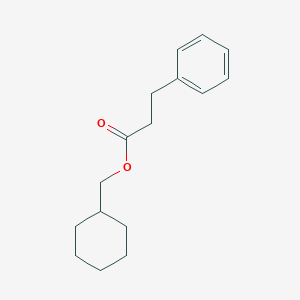
Cyclohexylmethyl 3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexylmethyl 3-phenylpropanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of cyclohexylmethanol with 3-phenylpropanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its molecular formula is C16H22O2.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexylmethyl 3-phenylpropanoate typically involves the esterification reaction between cyclohexylmethanol and 3-phenylpropanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of biocatalysts, such as lipases, can also be employed to achieve a more environmentally friendly synthesis.
化学反应分析
Types of Reactions: Cyclohexylmethyl 3-phenylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclohexylmethanol and 3-phenylpropanoic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Hydrolysis: Cyclohexylmethanol and 3-phenylpropanoic acid.
Reduction: Cyclohexylmethyl alcohol.
Oxidation: 3-phenylpropanoic acid.
科学研究应用
Cyclohexylmethyl 3-phenylpropanoate has various applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance industry for its pleasant aroma and stability.
作用机制
The mechanism of action of cyclohexylmethyl 3-phenylpropanoate is primarily related to its ester functional group. In biological systems, esters can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s biological activity and metabolism. The molecular targets and pathways involved include interactions with enzymes such as esterases and lipases.
相似化合物的比较
Cyclohexylmethyl 3-phenylpropanoate can be compared with other similar esters, such as:
Methyl 3-phenylpropanoate: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
Ethyl 3-phenylpropanoate: Similar structure but with an ethyl group instead of a cyclohexylmethyl group.
Cyclohexylmethyl acetate: Similar structure but with an acetate group instead of a 3-phenylpropanoate group.
Uniqueness: this compound is unique due to its cyclohexylmethyl group, which imparts distinct physical and chemical properties compared to other esters. This uniqueness makes it valuable in specific applications, particularly in the fragrance industry.
属性
CAS 编号 |
10397-54-3 |
|---|---|
分子式 |
C16H22O2 |
分子量 |
246.34 g/mol |
IUPAC 名称 |
cyclohexylmethyl 3-phenylpropanoate |
InChI |
InChI=1S/C16H22O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2 |
InChI 键 |
FZVLJIGCWDPNDZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)COC(=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


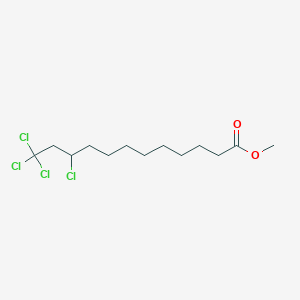
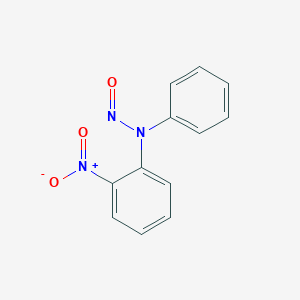
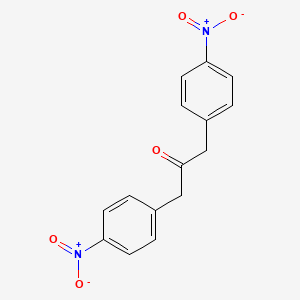
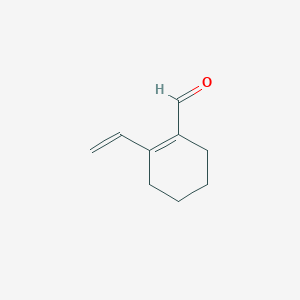
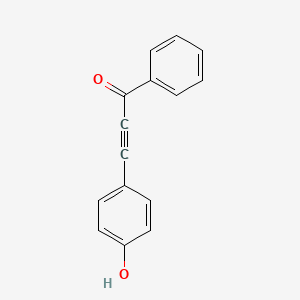
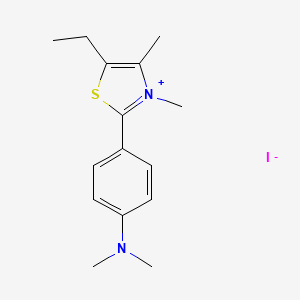
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)


![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
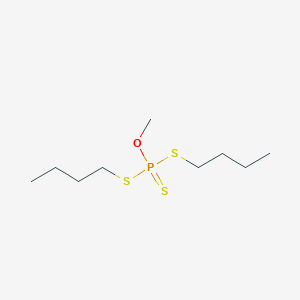

![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)

